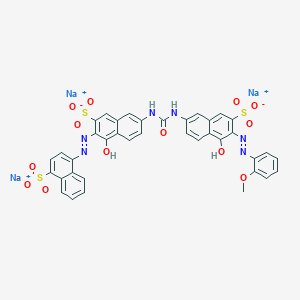

Direct Red 26

Description

Structure

2D Structure

Properties

CAS No. |

83221-78-7 |

|---|---|

Molecular Formula |

C38H25N6Na3O13S3 |

Molecular Weight |

938.8 g/mol |

IUPAC Name |

trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C38H28N6O13S3.3Na/c1-57-30-9-5-4-8-29(30)42-44-35-33(60(54,55)56)19-21-17-23(11-13-25(21)37(35)46)40-38(47)39-22-10-12-24-20(16-22)18-32(59(51,52)53)34(36(24)45)43-41-28-14-15-31(58(48,49)50)27-7-3-2-6-26(27)28;;;/h2-19,45-46H,1H3,(H2,39,40,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |

InChI Key |

NZDSGDCNEHVEEX-UHFFFAOYSA-K |

Canonical SMILES |

COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C7=CC=CC=C76)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Applications of Direct Red 26

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Red 26, also known by its synonyms Acid Red 26 and Ponceau de xylidene, is a red azo dye primarily utilized in laboratory settings as a histological stain.[1] Its main application is as a component of the plasma stain in Masson's trichrome staining protocols, where it imparts a vibrant red color to cytoplasmic structures, muscle fibers, and keratin.[2] This guide provides a comprehensive overview of the technical aspects of using this compound in research, including its mechanism of action, detailed experimental protocols, and relevant physicochemical data.

Core Mechanism of Action in Histological Staining

This compound is an anionic dye. In acidic solutions used in many staining protocols, tissue proteins become positively charged. The negatively charged sulfonic acid groups of this compound form electrostatic bonds with these positively charged amino groups in proteins, resulting in the characteristic red staining of acidophilic tissue components. In the context of Masson's trichrome stain, a polyacid such as phosphomolybdic or phosphotungstic acid is used to differentiate the staining. These large polyacid molecules are thought to help remove the red dye from collagen fibers, allowing a subsequent blue or green counterstain to bind specifically to the collagen.

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while the absorption spectrum is well-characterized, there is a lack of data in the scientific literature regarding the fluorescence emission spectrum of this compound. This suggests that it is primarily used as a chromogenic dye for bright-field microscopy and is not typically employed in fluorescence-based applications.

| Property | Value | Reference |

| Chemical Name | 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid, disodium salt | [3] |

| Synonyms | Acid Red 26, Ponceau de xylidene, Ponceau 2R, C.I. 16150 | [2] |

| CAS Number | 3761-53-3 | [3] |

| Molecular Formula | C₁₈H₁₄N₂Na₂O₇S₂ | |

| Molecular Weight | 480.42 g/mol | |

| Appearance | Dark red powder | |

| Solubility | Soluble in water | |

| Maximum Absorbance (λmax) | ~500 nm in water | |

| Fluorescence Emission | Not reported in the literature |

Experimental Protocol: Masson's Trichrome Stain

The following protocol is a variant of Masson's trichrome stain that specifically utilizes Ponceau de xylidene (this compound) in the plasma stain. This method is effective for distinguishing collagen (blue/green) from muscle and cytoplasm (red) and nuclei (black).

Reagents

-

Bouin's Solution (Optional Mordant): Saturated aqueous picric acid (75 ml), Formalin, 37-40% (25 ml), Glacial acetic acid (5 ml)

-

Weigert's Iron Hematoxylin:

-

Solution A: Hematoxylin (1 g) in 95% Ethanol (100 ml)

-

Solution B: 29% Ferric chloride in water (4 ml), Distilled water (95 ml), Hydrochloric acid, concentrated (1 ml)

-

Working Solution: Mix equal parts of Solution A and B immediately before use.

-

-

Plasma Stain (Acid Fuchsin-Ponceau de xylidene):

-

Acid fuchsin (0.35 g)

-

Ponceau de xylidene (this compound) (0.65 g)

-

Glacial acetic acid (1 ml)

-

Distilled water (100 ml)

-

-

Differentiating Solution: 1% Phosphomolybdic acid in distilled water

-

Fiber Stain: 2.5% Aniline blue or Light Green in 2% acetic acid

-

Final Rinse: 1% Acetic acid in distilled water

Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer through absolute ethanol (2 changes, 3 minutes each).

-

Transfer through 95% ethanol (2 minutes).

-

Transfer through 70% ethanol (2 minutes).

-

Rinse well in running tap water, then in distilled water.

-

-

Mordanting (Optional, for formalin-fixed tissue):

-

Incubate slides in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.

-

Wash thoroughly in running tap water until the yellow color disappears.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin working solution for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

-

Plasma Staining:

-

Stain in the Acid Fuchsin-Ponceau de xylidene solution for 5-15 minutes.

-

Rinse briefly in distilled water.

-

-

Differentiation:

-

Immerse in 1% phosphomolybdic acid for 10-15 minutes, or until the collagen is decolorized.

-

Do not rinse after this step.

-

-

Fiber Staining:

-

Transfer slides directly to the Aniline blue or Light Green solution and stain for 5-10 minutes.

-

-

Final Differentiation and Dehydration:

-

Rinse briefly in 1% acetic acid solution for 1-2 minutes.

-

Dehydrate rapidly through 95% ethanol and absolute ethanol (2 changes each).

-

Clear in xylene (2 changes, 3 minutes each).

-

-

Mounting:

-

Mount with a resinous mounting medium.

-

Expected Results

-

Nuclei: Black

-

Cytoplasm, muscle, erythrocytes: Red

-

Collagen: Blue (with Aniline Blue) or Green (with Light Green)

Experimental Workflow Diagram

Other Laboratory Applications

Current scientific literature and technical documentation predominantly describe the use of this compound in the context of histological staining. There is no substantial evidence to suggest its use as a probe in cell-based assays, for tracking signaling pathways, or as a fluorescent marker in biological research. Its chemical structure as an azo dye does not inherently lend itself to fluorescence. Therefore, its application in laboratory research is considered highly specific to bright-field microscopy for the visualization of tissue morphology.

Conclusion

This compound is a valuable tool for researchers in histology and pathology, primarily for its role as a cytoplasmic counterstain in Masson's trichrome and other similar staining methods. Its utility is centered on its ability to provide clear differentiation of muscle and cytoplasm from collagen, aiding in the morphological assessment of tissue samples. While its application is specific, its reliability and effectiveness in this domain are well-established. Researchers and professionals in drug development can utilize this dye for the histological evaluation of tissue responses to various therapeutic interventions, particularly in studies involving fibrosis and tissue remodeling.

References

Direct Red 26 (C.I. 29190): A Technical Guide to Solubility and Solvent Compatibility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of the disazo dye, Direct Red 26 (Colour Index Number 29190). Due to significant ambiguity in public data sources with the similarly named "Solvent Red 26" and "Acid Red 26," this document focuses exclusively on this compound, identified by CAS number 3617-80-7 and the molecular formula C₃₈H₂₅N₆Na₃O₁₃S₃.

While specific quantitative solubility data for this compound in a range of solvents is not extensively documented in readily available literature, this guide synthesizes general principles of direct dye solubility, outlines a detailed experimental protocol for its determination, and discusses solvent compatibility considerations.

Core Concepts: Understanding Direct Dye Solubility

Direct dyes are a class of dyestuffs that are typically applied to cellulosic fibers, such as cotton, rayon, and paper, from a neutral or slightly alkaline dyebath. Their solubility is a critical parameter influencing their application and performance. Generally, direct dyes are large, planar aromatic molecules that contain one or more sulfonate (-SO₃Na) groups, which confer water solubility.

Key characteristics of direct dyes relevant to their solubility include:

-

Water Solubility: Direct dyes are designed to be soluble in water. This solubility is essential for creating the aqueous dyebaths used in textile and paper coloring processes.

-

Temperature Dependence: The solubility of direct dyes in water generally increases with temperature. This property is leveraged in dyeing processes, where higher temperatures can enhance dye uptake by the substrate.

-

Organic Solvent Insolubility: As a general rule, direct dyes exhibit poor solubility in most organic solvents.

-

Effect of Electrolytes: The addition of electrolytes, such as sodium chloride or sodium sulfate, to the dyebath can decrease the solubility of the direct dye, which in turn promotes its aggregation and adsorption onto the fiber.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various solvents is not available in the public domain. The table below is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) | Observations |

| Water | H₂O | 25 | Data not available | |

| Water | H₂O | 50 | Data not available | |

| Water | H₂O | 100 | Data not available | |

| Ethanol | C₂H₅OH | 25 | Data not available | |

| Methanol | CH₃OH | 25 | Data not available | |

| Acetone | C₃H₆O | 25 | Data not available | |

| Dimethyl Sulfoxide | C₂H₆OS | 25 | Data not available | |

| N,N-Dimethylformamide | C₃H₇NO | 25 | Data not available |

Solvent Compatibility

-

Aqueous Solutions: this compound is expected to be stable in neutral or slightly alkaline aqueous solutions. Strong acidic conditions may lead to color changes or precipitation.

-

Organic Solvents: While generally insoluble, prolonged exposure to certain polar aprotic solvents at elevated temperatures could potentially lead to degradation.

-

Hard Water: Direct dyes can be sensitive to hard water, as the calcium and magnesium ions can form insoluble salts with the sulfonate groups, leading to precipitation and uneven dyeing. It is recommended to use softened or deionized water when preparing solutions.

Experimental Protocol: Determination of this compound Solubility

The following is a generalized gravimetric method for determining the solubility of this compound in a given solvent. This method can be adapted for various solvents and temperatures.

Materials and Equipment:

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance (accurate to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealable container (e.g., a centrifuge tube or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, remove the container from the shaker/water bath and allow the undissolved solid to settle.

-

Carefully separate the saturated supernatant from the solid residue. This can be achieved by:

-

Centrifugation: Centrifuge the mixture at a high speed to pellet the undissolved solid. Carefully pipette a known volume of the clear supernatant.

-

Filtration: Use a syringe to draw the supernatant and pass it through a syringe filter (e.g., 0.22 µm) to remove any suspended particles. Collect a known volume of the clear filtrate.

-

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporating dish or beaker.

-

Transfer a precise volume of the clear, saturated solution into the pre-weighed container.

-

Place the container in an oven at a temperature sufficient to evaporate the solvent without decomposing the dye (for water, a temperature of 105-110°C is typically used).

-

Once the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature.

-

Weigh the container with the dried dye residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved dye by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be expressed in g/L using the following formula:

-

Solubility (g/L) = (Mass of dried dye (g) / Volume of solution taken (L))

-

-

Visualization of Factors Influencing Direct Dye Solubility

The following diagram illustrates the key factors that influence the solubility of direct dyes like this compound.

Caption: Factors influencing the solubility of direct dyes.

Direct Red 26 CAS number and molecular weight

An In-depth Technical Guide to Direct Red 26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a diazo dye. It includes key identifiers, manufacturing processes, and a detailed, adapted protocol for its potential application in histological staining.

Core Chemical and Physical Data

This compound, identified by the Colour Index number C.I. 29190, is a disazo dye primarily used in the textile industry. Below is a summary of its key quantitative data.

| Property | Value | Reference |

| CAS Number | 3617-80-7 | [1] |

| Molecular Weight | 938.81 g/mol | [1] |

| Molecular Formula | C₃₈H₂₅N₆Na₃O₁₃S₃ | [1] |

| Synonyms | C.I. This compound, Direct Red 8BSA, Direct Fast Scarlet 8BSA, Direct Scarlet 4BS | [1] |

| Class | Double Azo Dye | [1] |

Note on Nomenclature: It is critical to distinguish this compound (C.I. 29190) from Acid Red 26 (C.I. 16150). These are distinct chemical compounds with different CAS numbers, molecular weights, and structural formulas. Acid Red 26 has a CAS number of 3761-53-3 and a molecular weight of 480.42 g/mol .

Synthesis of this compound

The manufacturing of this compound is a multi-step chemical synthesis process. The primary stages involve diazotization followed by a coupling reaction.

The synthesis pathway begins with the diazotization of two aromatic amines: o-Anisidine and 4-Aminonaphthalene-1-sulfonic acid. These diazonium salts are then coupled with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea to form the final this compound molecule.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Histological Staining (Adapted)

While this compound is primarily a textile dye, its chemical properties as a direct dye suggest potential applications in biological staining, similar to other direct dyes like Congo Red or Sirius Red. The following protocol is an adapted procedure for staining paraffin-embedded tissue sections.

Disclaimer: This protocol is adapted from general direct dye staining methodologies. Specific protocols for the use of this compound in histology are not widely published. Researchers should perform their own optimization for specific tissues and applications.

Materials and Reagents:

-

This compound (C.I. 29190)

-

Distilled water

-

Sodium chloride (NaCl)

-

Xylene

-

Ethanol (absolute, 95%, 70%)

-

Mounting medium

-

Staining jars

-

Microscope slides and coverslips

Solutions Preparation:

-

Stock Dye Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of distilled water. Gentle heating may be required to fully dissolve the dye.

-

Working Staining Solution (0.1% w/v): Dilute 10 mL of the stock dye solution with 90 mL of distilled water. Add 1 g of NaCl to this solution and stir until dissolved. The salt helps to promote dye binding to the tissue.

Staining Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of absolute ethanol for 3 minutes each.

-

Hydrate through 95% ethanol for 2 minutes.

-

Hydrate through 70% ethanol for 2 minutes.

-

Rinse thoroughly in running tap water, followed by a final rinse in distilled water.

-

-

Staining:

-

Immerse the slides in the 0.1% this compound working staining solution.

-

Incubate at room temperature for 30-60 minutes. Incubation time may need to be optimized.

-

-

Rinsing and Differentiation:

-

Briefly rinse the slides in distilled water to remove excess stain.

-

If the staining is too intense, differentiate by briefly dipping in 70% ethanol and then quickly rinsing in distilled water. Monitor the differentiation step microscopically.

-

-

Dehydration and Clearing:

-

Dehydrate the sections through 95% ethanol for 2 minutes.

-

Transfer to two changes of absolute ethanol for 3 minutes each.

-

Clear in two changes of xylene for 5 minutes each.

-

-

Mounting:

-

Apply a coverslip using a compatible mounting medium.

-

Expected Results:

-

Cellular components with an affinity for the dye, such as cytoplasm and collagen, may appear in shades of red. The specificity of staining for particular structures would need to be validated with appropriate controls.

Logical Workflow for a Typical Dyeing Process

The following diagram illustrates a generalized workflow for the application of a direct dye, such as this compound, in a textile dyeing process. This provides a conceptual framework that can be adapted for other applications.

Caption: Generalized workflow for a direct dyeing process.

References

The Evolving Landscape of Amyloid Plaque Detection: A Technical Guide to Direct Dyes

For decades, the definitive histological identification of amyloid plaques, a key pathological hallmark of Alzheimer's disease and other amyloidoses, has relied on the use of direct dyes. These anionic compounds selectively bind to the characteristic β-pleated sheet structure of amyloid fibrils, enabling their visualization and analysis. While Congo Red has long been considered the gold standard, a variety of direct dyes offer distinct advantages for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the principles, protocols, and comparative performance of direct dyes for amyloid plaque detection.

While inquiries arise regarding novel candidates such as Direct Red 26, the current scientific literature does not provide established protocols or quantitative data for its specific use in amyloid plaque staining. Therefore, this guide will focus on the well-validated and widely utilized direct dyes, primarily Congo Red and Sirius Red, to provide a robust and practical resource for researchers.

Principles of Direct Dye Staining for Amyloid Fibrils

The selectivity of direct dyes for amyloid plaques is attributed to the alignment of dye molecules along the β-pleated sheets of the amyloid protein. This regular, crystalline-like arrangement of the dye molecules results in unique optical properties that are instrumental in identifying amyloid deposits in tissue samples.[1][2] The primary mechanism of interaction involves hydrogen bonding between the dye molecules and the amyloid fibrils.[2]

Comparative Analysis of Key Direct Dyes

The choice of a direct dye for amyloid plaque staining depends on several factors, including the desired visualization method (bright-field, fluorescence, or polarized light microscopy), specificity, and the potential for quantitative analysis.

| Dye | Primary Application | Staining Color (Bright-field) | Key Feature | Advantages | Disadvantages |

| Congo Red | Histological stain for amyloid[1][3] | Pink to red | Apple-green birefringence under polarized light | Gold standard for amyloid identification due to high specificity of birefringence. | Can be less sensitive than fluorescent methods; interpretation of birefringence requires a polarizing microscope. Known to be a carcinogen. |

| Sirius Red | Histological stain for collagen and amyloid | Bright red | Intense red staining, also exhibits birefringence. | Easier to visualize under bright-field microscopy compared to Congo Red. Less toxic than Congo Red. | Also stains collagen, which can sometimes interfere with amyloid detection, though amyloid can be distinguished by its characteristic birefringence. |

| Thioflavin S/T | Fluorescent stain for amyloid | N/A (fluorescent) | Intense fluorescence upon binding to amyloid fibrils. | Highly sensitive for detecting amyloid deposits. | Can have lower specificity than Congo Red's birefringence, as it may bind to other β-sheet rich structures. |

Experimental Protocols

Detailed and consistent protocols are crucial for reproducible and reliable amyloid plaque staining. Below are established methods for Congo Red and Sirius Red staining of paraffin-embedded tissue sections.

Alkaline Congo Red Staining Protocol

This method enhances the specificity of Congo Red for amyloid deposits.

Reagents:

-

Alkaline sodium chloride solution: Saturated NaCl in 80% ethanol containing 0.1% NaOH.

-

Alkaline Congo Red solution: Saturated Congo Red in 80% ethanol with 0.1% NaOH.

-

Mayer's hematoxylin.

Procedure:

-

Deparaffinize and rehydrate 5-10 µm thick paraffin-embedded tissue sections.

-

Stain nuclei with Mayer's hematoxylin for 2-5 minutes.

-

Rinse in running tap water.

-

Place slides in the alkaline sodium chloride solution for 20 minutes.

-

Transfer directly to the alkaline Congo Red solution and stain for 20-30 minutes.

-

Dehydrate rapidly through graded ethanols (95% and 100%).

-

Clear in xylene and mount with a resinous mounting medium.

Expected Results:

-

Amyloid deposits: Deep pink to red.

-

Apple-green birefringence under polarized light.

-

Nuclei: Blue.

Picro-Sirius Red Staining Protocol

This method is effective for visualizing both amyloid and collagen.

Reagents:

-

0.1% Sirius Red F3B in saturated aqueous picric acid.

-

0.5% Acetic acid solution.

-

Mayer's hematoxylin.

Procedure:

-

Deparaffinize and rehydrate tissue sections.

-

Stain nuclei with Mayer's hematoxylin for 2-5 minutes.

-

Rinse in running tap water.

-

Stain in the Picro-Sirius Red solution for 60 minutes.

-

Wash in two changes of 0.5% acetic acid.

-

Rinse thoroughly in distilled water.

-

Dehydrate through graded ethanols, clear in xylene, and mount.

Expected Results:

-

Amyloid deposits: Bright red.

-

Collagen: Also stains red, but can be distinguished from amyloid by its different birefringence under polarized light.

-

Nuclei: Blue.

Visualization of Staining Workflows

To aid in the conceptualization of these protocols, the following diagrams illustrate the key steps in the staining process.

References

Principle of Direct Red 26 Staining for Fibrosis Assessment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, characterized by the excessive deposition of extracellular matrix components, notably collagen, is a pathological hallmark of numerous chronic diseases. Accurate assessment and quantification of fibrosis are critical for diagnostics, prognostics, and evaluating the efficacy of anti-fibrotic therapies. Direct Red 26, also known as Sirius Red, when used in the Picrosirius Red staining method, has become a gold standard for the specific detection and quantification of collagen fibers in histological preparations. This guide provides a comprehensive overview of the core principles of this compound staining, detailed experimental protocols, and methods for quantitative analysis, enabling researchers to effectively implement this technique in their studies.

Core Principles of this compound Staining

This compound is a polyazo dye that, in conjunction with picric acid, selectively binds to collagen molecules.[1] The staining mechanism is based on the interaction between the sulfonate groups of the dye and the basic amino acid residues of collagen. The elongated, anionic this compound molecules align parallel to the long axis of the collagen fibers, a configuration that is stabilized by the acidic environment provided by the picric acid. This precise alignment is crucial for the subsequent visualization under polarized light.

When viewed with a standard bright-field microscope, collagen fibers appear red against a pale yellow background.[2] However, the true power of Picrosirius Red staining is revealed under polarized light microscopy. The highly ordered arrangement of the dye molecules on the collagen fibers enhances their natural birefringence.[3][4] This results in the collagen fibers appearing bright yellow, orange, or green, with the color intensity and hue dependent on the thickness and packing density of the fibers.[5] This property allows for a semi-quantitative assessment of different collagen types, with thicker, more mature type I collagen fibers typically appearing orange-red, while thinner, newly formed type III collagen or reticular fibers appear greenish-yellow.

The specificity of Picrosirius Red for collagen is considered superior to other common histological stains for fibrosis, such as Masson's trichrome. While Masson's trichrome can also stain other tissue components, Picrosirius Red, especially when combined with polarized light microscopy, offers a more selective and sensitive detection of collagen.

Experimental Protocols

The following section details a standard protocol for Picrosirius Red staining of formalin-fixed, paraffin-embedded tissue sections.

Reagent Preparation

Picro-Sirius Red Solution:

-

Sirius Red F3B (C.I. 35782) or Direct Red 80: 0.5 g

-

Saturated Aqueous Solution of Picric Acid: 500 ml

To ensure saturation, a small amount of solid picric acid can be added to the aqueous solution and allowed to settle.

Acidified Water:

-

Glacial Acetic Acid: 5 ml

-

Distilled or Tap Water: 1 liter

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

-

Rinse in distilled water.

-

-

Nuclear Staining (Optional):

-

Stain nuclei with Weigert's hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

Differentiate in 1% acid alcohol for 10 seconds.

-

Wash in running tap water for 1 minute.

-

-

Picrosirius Red Staining:

-

Immerse slides in the Picro-Sirius Red solution for 60 minutes. This allows for near-equilibrium staining.

-

-

Washing:

-

Wash the slides in two changes of acidified water.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly in three changes of 100% ethanol.

-

Clear in two changes of xylene.

-

Mount with a resinous mounting medium.

-

Quantitative Analysis of Fibrosis

Digital image analysis (DIA) of Picrosirius Red-stained sections is a robust method for the quantification of fibrosis. The most common metric derived from this analysis is the Collagen Proportionate Area (CPA), which is the ratio of the collagen-positive area to the total tissue area.

Image Acquisition

Images of stained sections should be captured using a high-resolution slide scanner or a microscope equipped with a digital camera. For quantitative analysis, it is crucial to maintain consistent illumination and image acquisition settings across all samples. Both bright-field and polarized light images can be used for quantification.

Image Analysis Workflow

-

Image Pre-processing: Correct for any uneven illumination and background noise.

-

Color Thresholding: Segment the image to isolate the red-stained collagen fibers from the background and other tissue components.

-

Area Measurement: Calculate the area of the segmented collagen fibers and the total tissue area.

-

CPA Calculation: CPA (%) = (Collagen Area / Total Tissue Area) x 100.

Various image analysis software platforms (e.g., ImageJ/Fiji, Visiopharm, HALO) can be used to perform these steps.

Data Presentation

The following tables summarize representative quantitative data from studies utilizing this compound staining for fibrosis assessment in different organs.

Table 1: Quantification of Myocardial Fibrosis

| Group | Right Ventricle (RV) Fibrosis (%) | Left Ventricle (LV) Fibrosis (%) | Septum Fibrosis (%) | Reference |

| Control | 1.36 ± 0.09 | 1.21 ± 0.20 | 1.00 ± 0.07 | |

| Monocrotaline (MCT) treated | 3.02 ± 0.20 | 2.72 ± 0.19 | 2.50 ± 0.17 |

Table 2: Quantification of Infarct Zone Fibrosis

| Treatment Group | Fibrosis (%) | Reference |

| Medium (Control) | 73 ± 8 | |

| Myoblast | 58 ± 18 | |

| CD34+/CD90- cells | 42 ± 10 |

Visualizations

Signaling Pathway

Caption: TGF-β signaling pathway, a key regulator of fibrosis.

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. med.emory.edu [med.emory.edu]

- 3. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 5. mmpc.org [mmpc.org]

Unveiling the Fibrous Network: A Technical Guide to Direct Red 80 (Sirius Red) Staining for Connective Tissue Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of Direct Red 80, widely known as Sirius Red, as a histological stain for the specific visualization and quantification of connective tissue, particularly collagen. While the initial query referenced "Direct Red 26," the established and extensively documented dye for this application in the scientific literature is Direct Red 80. This guide will delve into the core principles, detailed methodologies, and applications of Picrosirius Red staining in both fundamental research and drug development.

Introduction: The Power of Picrosirius Red

Picrosirius Red (PSR) staining is a cornerstone technique in histology for the robust and specific detection of collagen fibers.[1] The method utilizes the elongated anionic dye molecule, Direct Red 80 (Sirius Red F3B), in a solution of picric acid.[2] This combination provides intense, specific staining of collagen, which is invaluable for understanding tissue architecture, the progression of fibrotic diseases, and the efficacy of therapeutic interventions.[3]

The true power of PSR lies in its use with polarized light microscopy. The alignment of the dye molecules with the long axis of collagen fibers significantly enhances the natural birefringence of collagen.[2] This optical property allows for not only the visualization but also the differentiation of collagen fiber thickness and maturity, making it a superior choice for quantitative analysis compared to other methods like Masson's trichrome.[4]

Mechanism of Action

The staining mechanism of Picrosirius Red is a result of the interaction between the dye molecules and the collagen fibers. The long, planar molecules of Direct Red 80 align themselves parallel to the long axis of collagen fibers. This ordered arrangement is facilitated by the picric acid, which is thought to suppress the staining of non-collagenous proteins. This highly organized binding of the dye to the collagen significantly enhances the birefringence of the collagen fibers when viewed under polarized light.

Quantitative Data Summary

Picrosirius Red staining, especially when coupled with polarized light microscopy, allows for the quantitative assessment of collagen. The birefringence of stained collagen fibers results in different colors that can be correlated with fiber thickness and type.

| Parameter | Description | Visualization Method | Expected Results |

| Collagen Visualization | General staining of collagen fibers. | Brightfield Microscopy | Collagen appears red against a pale yellow background. |

| Collagen Fiber Thickness & Type | Differentiation of collagen fibers based on their birefringence. Thicker, more mature fibers exhibit a higher order of birefringence. | Polarized Light Microscopy | Thick Collagen Fibers (e.g., Type I): Appear yellow, orange, or red. Thin Collagen Fibers (e.g., Type III): Appear green. |

| Collagen Quantification | Measurement of the area occupied by collagen in a tissue section. | Image Analysis Software (e.g., ImageJ/FIJI) on polarized light microscopy images. | Provides a quantitative value for the percentage of collagen area, a key metric in fibrosis assessment. |

Experimental Protocols

Protocol 1: Picrosirius Red Staining of Paraffin-Embedded Tissue Sections

This protocol is a standard method for staining collagen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents:

-

Picrosirius Red Solution: 0.1% (w/v) Direct Red 80 (Sirius Red F3B) in a saturated aqueous solution of picric acid.

-

Weigert's Iron Hematoxylin: For nuclear counterstaining (optional).

-

Acidified Water: 0.5% acetic acid in distilled water.

-

Ethanol: Graded series (e.g., 70%, 95%, 100%).

-

Xylene (or a xylene substitute).

-

Resinous mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.

-

Rinse in distilled water.

-

-

Nuclear Counterstaining (Optional):

-

Stain nuclei with Weigert's iron hematoxylin for 8-10 minutes.

-

Wash in running tap water for 10 minutes.

-

Differentiate in 1% acid alcohol if necessary.

-

"Blue" the sections in Scott's tap water substitute or running tap water.

-

-

Collagen Staining:

-

Stain in Picrosirius Red solution for 60 minutes at room temperature. This allows for the equilibrium of dye binding.

-

-

Washing:

-

Wash in two changes of acidified water.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through a graded series of ethanol (95%, 100%, 100%), 1 minute each.

-

Clear in xylene (2 changes, 3 minutes each).

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Brightfield Microscopy: Collagen fibers will be red, while muscle and cytoplasm will be yellow. Nuclei, if counterstained, will be black.

-

Polarized Light Microscopy: Thick collagen fibers will appear yellow-orange, and thin collagen fibers will appear green.

Protocol 2: Quantification of Collagen from Stained Sections using ImageJ

This protocol provides a general workflow for quantifying collagen from Picrosirius Red-stained slides using the open-source image analysis software ImageJ or FIJI.

Procedure:

-

Image Acquisition:

-

Capture images of the stained sections using a microscope equipped with a digital camera and polarizers.

-

Ensure consistent lighting and camera settings across all images to be compared.

-

-

Image Processing in ImageJ/FIJI:

-

Open the captured image.

-

Convert the image to 8-bit.

-

Adjust the color threshold to select the birefringent collagen fibers (red, yellow, orange, and green pixels).

-

Measure the area of the selected pixels.

-

Measure the total tissue area (excluding background).

-

Calculate the percentage of collagen area: (Collagen Area / Total Tissue Area) * 100.

-

Visualizations

References

- 1. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 3. The Role of Pre-Clinical Bleomycin Models in IPF Drug Development - TherapeutAix [therapeutaix.com]

- 4. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Direct Red Staining for Collagen in Paraffin-Embedded Tissues

Introduction

Direct Red 80, also known as Sirius Red, is a potent polyazo dye integral to the Picro-Sirius Red staining technique. This method is a cornerstone in histology for the visualization and quantification of collagen fibers in paraffin-embedded tissue sections. When combined with picric acid, Sirius Red selectively binds to collagen molecules, significantly enhancing their natural birefringence.[1][2] This characteristic allows for the detailed assessment of collagen fiber thickness and density under polarized light microscopy.[1][3] While often referred to generally as Direct Red staining, the scientifically recognized and standard protocol for this application is the Picro-Sirius Red method. This technique is superior to other histological stains for collagen due to its specificity and the ability to differentiate between different collagen types based on the birefringence colors observed.[4]

The staining mechanism relies on the interaction between the sulfonate groups of the Sirius Red dye and the basic amino acids of collagen fibers. The elongated dye molecules align parallel to the long axis of the collagen fibers, a configuration responsible for the enhanced birefringence. Under polarized light, thicker, more mature Type I collagen fibers typically appear yellow to orange-red, while thinner, less organized Type III collagen fibers (reticular fibers) appear green.

Quantitative Data Summary

The following tables provide a summary of the key reagents and conditions for the Picro-Sirius Red staining protocol. Adherence to these parameters is crucial for achieving reproducible and high-quality staining results.

Table 1: Reagent Preparation

| Reagent | Components | Concentration/Preparation | Stability |

| Picro-Sirius Red Solution | Sirius Red F3B (Direct Red 80) Saturated Aqueous Picric Acid | 0.1% (w/v) solution (e.g., 0.5 g in 500 mL) | Stable for at least 3 years at room temperature |

| Acetic Acid Solution | Glacial Acetic Acid Distilled Water | 0.5% (v/v) solution (e.g., 5 mL in 1 L) | Stable at room temperature |

| Weigert's Hematoxylin (Optional) | Solution A: Hematoxylin in Absolute Alcohol Solution B: Ferric Chloride, Distilled Water, Hydrochloric Acid | Mix equal parts of Solution A and B before use | Working solution is stable for up to 2 weeks |

Table 2: Key Experimental Parameters

| Parameter | Recommended Value/Range | Notes |

| Tissue Section Thickness | 3-5 µm | Thinner sections allow for better light transmission and visualization of individual fibers. |

| Fixation | 10% Neutral Buffered Formalin | Adequate fixation of 24 hours to 2 weeks is recommended. |

| Staining Incubation Time | 60 minutes | Shorter times should be avoided to ensure equilibrium staining. |

| Deparaffinization | Xylene (or substitute), graded alcohols | Standard procedure to rehydrate tissue sections before staining. |

| Dehydration | Graded alcohols, Xylene (or substitute) | Standard procedure to clear and prepare the tissue for mounting. |

Experimental Workflow

The following diagram illustrates the key steps in the Picro-Sirius Red staining protocol for paraffin-embedded tissues.

Caption: Workflow for Picro-Sirius Red Staining and Analysis.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for Picro-Sirius Red staining of collagen in formalin-fixed, paraffin-embedded tissue sections.

1. Deparaffinization and Rehydration

-

Immerse slides in Xylene (or a suitable substitute) for 2 changes of 5 minutes each to remove paraffin wax.

-

Transfer slides through a graded series of ethanol solutions to rehydrate the tissue:

-

100% Ethanol: 2 changes of 3 minutes each.

-

95% Ethanol: 1 change for 2 minutes.

-

70% Ethanol: 1 change for 2 minutes.

-

-

Rinse slides in running tap water for 5 minutes.

2. Optional: Nuclear Staining

-

For visualization of cell nuclei, immerse slides in Weigert's Hematoxylin for 8-10 minutes.

-

Wash the slides in running tap water for 10 minutes to "blue" the nuclei.

3. Picro-Sirius Red Staining

-

Immerse the slides in the Picro-Sirius Red solution for 60 minutes at room temperature. This step should not be shortened to ensure optimal staining.

4. Rinsing and Dehydration

-

Briefly rinse the slides in two changes of 0.5% acetic acid solution to remove excess, unbound dye.

-

Dehydrate the sections by passing them through 3 changes of 100% ethanol.

5. Clearing and Mounting

-

Clear the slides in two changes of xylene (or a suitable substitute) for 5 minutes each.

-

Apply a drop of resinous mounting medium to the slide and carefully place a coverslip, avoiding air bubbles.

6. Visualization

-

Allow the slides to dry before viewing under a microscope.

-

For standard visualization, use a brightfield microscope. Collagen will appear red, muscle and cytoplasm yellow.

-

For detailed collagen analysis, use a polarized light microscope. Type I collagen will appear yellow-orange, and Type III collagen will appear green.

Troubleshooting

Table 3: Common Problems and Solutions

| Problem | Possible Cause | Suggested Solution |

| Weak or No Staining | Insufficient staining time. Depleted staining solution. | Ensure a 60-minute incubation period. Prepare fresh Picro-Sirius Red solution. |

| High Background Staining | Inadequate rinsing. Sections allowed to dry out. | Ensure thorough rinsing in acetic acid solution. Keep sections moist throughout the procedure. |

| Pale Nuclei (if stained) | Over-differentiation of hematoxylin. Insufficient hematoxylin staining time. | Reduce washing time after hematoxylin. Increase incubation time in hematoxylin. |

| Inconsistent Staining | Incomplete deparaffinization. | Use fresh xylene and extend deparaffinization time. |

References

Application Notes and Protocols: Preparation and Use of Direct Red Staining Solution for Microscopy

Introduction

Direct Red dyes are a class of synthetic azo dyes utilized in various industrial and biological applications. In microscopy, specific Direct Red dyes are invaluable for selectively staining tissue components, aiding in their visualization and analysis. This document provides a detailed protocol for the preparation and application of a Direct Red staining solution, primarily focusing on the widely used Picro-Sirius Red stain , which employs Direct Red 80 (also known as Sirius Red F3B) for the specific and enhanced visualization of collagen fibers.

While the query specified "Direct Red 26," it is crucial to note that in the context of microscopy for collagen staining, Direct Red 80 is the extensively documented and validated reagent. To avoid confusion, this document will focus on the established protocols for Direct Red 80, while also briefly clarifying the identities of other "Red 26" dyes.

Clarification of "Red" Dyes:

-

This compound: A water-soluble, red powder dye.[1][2][3] While used in industries like paper and leather, its specific protocols for microscopy are not as well-established as Direct Red 80.

-

Direct Red 80 (Sirius Red F3B): The key component of the Picro-Sirius Red stain, renowned for its ability to bind to collagen fibers and enhance their natural birefringence under polarized light.

-

Acid Red 26: A versatile azo dye used in textiles, food, cosmetics, and as a biological stain in some histological techniques like Masson's trichrome.[4]

-

Solvent Red 26: A purplish-red synthetic azo dye that is soluble in oils and insoluble in water, primarily used as a fuel dye.

Principle of Picro-Sirius Red Staining

The Picro-Sirius Red staining method relies on the interaction between the elongated molecules of Direct Red 80 and the parallel-aligned collagen fibrils. The sulfonic acid groups of the dye molecules bind to the basic amino acid residues of collagen. This precise alignment of dye molecules along the collagen fibers dramatically enhances their natural birefringence, making them appear brightly colored (typically red, orange, or yellow) against a dark background when viewed with a polarizing microscope. This technique allows for the differentiation of collagen fiber thickness and density.

Data Presentation

The following tables summarize the key quantitative data for the preparation of the Picro-Sirius Red staining solution and a typical staining protocol.

Table 1: Reagent and Solution Preparation

| Reagent/Solution | Component | Concentration/Amount | Solvent/Volume |

| Picro-Sirius Red Staining Solution | Direct Red 80 (Sirius Red F3B) | 0.1 g | 100 mL of saturated aqueous Picric Acid |

| Saturated Aqueous Picric Acid | Picric Acid | ~1.2 g (or to saturation) | 100 mL of distilled water |

| Acidified Water (for rinsing) | Glacial Acetic Acid | 0.5 mL | 100 mL of distilled water |

Table 2: Experimental Protocol Parameters

| Step | Reagent | Incubation Time | Number of Changes |

| Deparaffinization | Xylene | 5 minutes | 2 |

| Rehydration | 100% Ethanol | 3 minutes | 1 |

| 95% Ethanol | 3 minutes | 1 | |

| 70% Ethanol | 3 minutes | 1 | |

| Staining | Picro-Sirius Red Solution | 60 minutes | 1 |

| Differentiation | Acidified Water | Brief rinse | 2 |

| Dehydration | 100% Ethanol | 1 minute | 3 |

| Clearing | Xylene | 3 minutes | 2 |

Experimental Protocols

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

-

Handle picric acid with extreme caution. It is explosive when dry. Always ensure it is stored moist and handle it according to your institution's safety guidelines.

-

Work in a well-ventilated area or under a fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

Reagent Preparation

1. Saturated Aqueous Picric Acid Solution:

- To 100 mL of distilled water, add approximately 1.2 g of picric acid.

- Stir the solution for several hours or overnight to ensure saturation.

- A small amount of undissolved crystals should remain at the bottom, indicating saturation.

- Carefully decant the saturated solution for use.

2. Picro-Sirius Red Staining Solution (0.1% w/v):

- Dissolve 0.1 g of Direct Red 80 (Sirius Red F3B) powder in 100 mL of the prepared saturated aqueous picric acid solution.

- Stir until the dye is completely dissolved.

- This solution is stable for several months when stored in a tightly capped, light-protected bottle at room temperature.

3. Acidified Water:

- Add 0.5 mL of glacial acetic acid to 100 mL of distilled water and mix well.

Staining Protocol for Paraffin-Embedded Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through a graded series of ethanol: 100%, 95%, and 70%, for 3 minutes each.

-

Rinse thoroughly in distilled water.

-

-

Staining:

-

Immerse the slides in the Picro-Sirius Red staining solution for 60 minutes.

-

-

Differentiation and Dehydration:

-

Briefly rinse the slides in two changes of acidified water.

-

Dehydrate the sections through three changes of 100% ethanol for 1 minute each.

-

-

Clearing and Mounting:

-

Clear the slides in two changes of xylene for 3 minutes each.

-

Mount the coverslip using a resinous mounting medium.

-

Expected Results

-

Brightfield Microscopy: Collagen fibers will appear red, while muscle and cytoplasm will be stained yellow by the picric acid. Nuclei, if counterstained, will be blue or black.

-

Polarized Light Microscopy: Collagen fibers will exhibit strong birefringence, appearing bright red, orange, or yellow against a dark background. Thicker, more organized collagen fibers will appear in shades of red and orange, while thinner, less organized fibers will appear yellow-green.

Visualization of Experimental Workflow

Caption: Workflow for Picro-Sirius Red Staining of Paraffin-Embedded Tissue Sections.

References

Application Notes and Protocols for the Quantification of Collagen with Picrosirius Red Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of collagen is essential for research in fibrosis, tissue engineering, wound healing, and the development of therapeutics targeting the extracellular matrix (ECM). A widely accepted and highly specific method for this purpose is Picrosirius Red (PSR) staining, which utilizes the dye Sirius Red F3B (also known as Direct Red 80). It is important to note that while the query specified "Direct Red 26," the scientific literature does not support its use for collagen staining. The established and validated protocols overwhelmingly refer to Picrosirius Red, which employs Direct Red 80.[1][2][3] This application note provides a comprehensive guide to the principles, protocols, and quantitative analysis of collagen using Picrosirius Red staining coupled with microscopy.

The PSR staining method is valued for its ability to specifically bind to the [Gly-X-Y]n helical structure of fibrillar collagens (types I to V).[4] The elongated molecules of Sirius Red align with the parallel structure of collagen fibers, significantly enhancing their natural birefringence when viewed under polarized light.[5] This unique property allows for not only the visualization and quantification of total collagen but also provides insights into the organization and maturity of collagen fibers. Under polarized light, thicker, more mature collagen fibers typically appear as yellow to orange, while thinner, less organized fibers, such as type III collagen, appear green.

Principle of the Assay

The Picrosirius Red staining technique is based on the differential binding of the anionic dye Sirius Red F3B to the cationic collagen fibers in an acidic solution of picric acid. This specific binding enhances the natural birefringence of collagen, making it readily distinguishable from other tissue components when viewed with a polarizing microscope. For quantitative analysis, the stained sections can be imaged using bright-field or polarized light microscopy, and the collagen-positive areas can be measured using image analysis software. The intensity of the red color in bright-field microscopy or the birefringence in polarized light microscopy correlates with the amount of collagen present.

Data Presentation

Table 1: Quantitative Analysis Methods for PSR-Stained Sections

| Analysis Method | Microscopy Technique | Key Quantitative Parameters | Software Examples | Reference |

| Pixel Counting | Bright-field or Polarized Light | Collagen Area Fraction (%), Number of collagen-positive pixels | ImageJ, FIJI | |

| Intensity Analysis | Bright-field or Polarized Light | Sum or average of pixel intensities in the region of interest | ImageJ, FIJI | |

| Hue-based Quantification | Polarized Light | Percentage of collagen in different hue bins (e.g., green, yellow, orange, red) corresponding to fiber thickness | Custom scripts in ImageJ or other software | |

| Automated Fiber Detection | Fluorescence or Second Harmonic Generation | Individual collagen fiber characteristics (length, width, straightness) | CT-FIRE (Curvelet Transform Fiber Extraction) |

Table 2: Comparison of Microscopy Techniques for Collagen Quantification

| Microscopy Technique | Advantages | Disadvantages |

| Bright-field Microscopy | Widely available, provides qualitative assessment of collagen distribution. | Less specific for thin fibers, can be difficult to segment collagen from the background. |

| Polarized Light Microscopy | Highly specific for collagen, allows for differentiation of fiber thickness and organization, enhances contrast. | Requires a polarizing microscope, image analysis can be more complex. |

| Fluorescence Microscopy | High sensitivity, compatible with multiplex immunostaining, robust to changes in sample orientation. | Requires a fluorescence microscope and appropriate filters. |

| Second Harmonic Generation (SHG) Imaging | Highly specific for fibrillar collagen, can be used on fresh tissue, provides long imaging depth. | Requires expensive multiphoton microscopy equipment. |

Experimental Protocols

Preparation of Picro-Sirius Red Staining Solution

Reagents:

-

Sirius Red F3B (Direct Red 80, C.I. 35782)

-

Saturated aqueous solution of picric acid (approximately 1.3% in water)

-

Acetic acid, glacial

-

Distilled water

Solution Preparation:

-

Picro-Sirius Red Solution: Dissolve 0.5 g of Sirius Red F3B in 500 ml of saturated aqueous picric acid. This solution is stable for several years and can be reused.

-

Acidified Water: Add 5 ml of glacial acetic acid to 1 liter of distilled water.

Staining Protocol for Paraffin-Embedded Tissue Sections

This protocol is a standard method for staining collagen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 10 minutes each.

-

Immerse slides in a graded series of ethanol (100%, 95%, 70%, and 50%) for 5 minutes each.

-

Rinse with distilled water for 5 minutes.

-

-

Nuclear Counterstaining (Optional):

-

Stain nuclei with Weigert's hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

-

Picro-Sirius Red Staining:

-

Stain in the Picro-Sirius Red solution for 60 minutes to achieve near-equilibrium staining.

-

-

Washing:

-

Wash in two changes of acidified water. This step is crucial to prevent the loss of the dye.

-

-

Dehydration:

-

Dehydrate rapidly in three changes of 100% ethanol.

-

-

Clearing and Mounting:

-

Clear in xylene and mount with a resinous medium.

-

Expected Results:

-

Bright-field Microscopy: Collagen fibers will appear red, while the background (cytoplasm, muscle) will be yellow. Nuclei, if counterstained, will be black or blue.

-

Polarized Light Microscopy: Larger collagen fibers will be bright yellow or orange, and thinner fibers (including reticular fibers) will be green against a black background.

Visualizations

Experimental Workflow for Collagen Quantification

Caption: Experimental workflow for Picrosirius Red staining and collagen quantification.

TGF-β Signaling Pathway in Fibroblast Activation and Collagen Synthesis

Caption: TGF-β signaling pathway leading to increased collagen synthesis in fibroblasts.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sirius Red Staining Protocol for Collagen - IHC WORLD [ihcworld.com]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of dermal collagen stained with picrosirius red and examined under polarized light microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Direct Red 26 for Amyloid Detection in Brain Tissue: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate detection and visualization of amyloid plaques in brain tissue are crucial for research and drug development in the field of neurodegenerative diseases, particularly Alzheimer's disease. Amyloid plaques, primarily composed of aggregated amyloid-beta (Aβ) peptides, represent a key pathological hallmark of this condition. Direct dyes are a class of anionic compounds that have been instrumental in identifying these structures due to their ability to selectively bind to the β-pleated sheet conformation characteristic of amyloid fibrils.[1]

Historically, Congo Red has been the benchmark for amyloid staining, renowned for its pathognomonic apple-green birefringence under polarized light, a feature highly specific to amyloid deposits.[1][2][3] Other direct dyes, such as those in the Sirius Red family, are also widely used for their intense red staining, which is easily visualized with bright-field microscopy.[1] The selectivity of these dyes is attributed to the alignment of dye molecules along the β-pleated sheets of the amyloid protein, which results in their unique optical properties.

This document provides detailed application notes and a generalized protocol for the use of Direct Red 26, a diazo dye, for the histological visualization of amyloid plaques in brain tissue sections. While less common than Congo Red or Sirius Red, this compound shares the functional principle of binding to the β-pleated sheet structure of amyloid fibrils.

Principle of the Method

This compound, as a direct dye, is believed to bind to the β-pleated sheet structure of amyloid fibrils through non-covalent interactions, likely involving hydrogen bonding. This selective binding allows for the visualization of amyloid plaques under a bright-field microscope, where they appear as red deposits. When viewed under polarized light, these stained amyloid deposits are expected to exhibit birefringence, a strong indicator of the highly ordered, crystalline-like structure of amyloid fibrils. The primary applications for this compound staining in a research and drug development context include:

-

Histopathological Confirmation: Visualization and confirmation of amyloid plaque deposition in animal models of neurodegenerative diseases.

-

Neuroanatomical Distribution Studies: Mapping the density and location of amyloid plaques within various brain regions.

-

Therapeutic Efficacy Screening: Assessing the potential of novel drug candidates to reduce amyloid plaque burden.

Data Presentation

Table 1: Comparison of Common Direct Dyes for Amyloid Staining

| Feature | This compound (Anticipated) | Congo Red | Sirius Red F3B |

| Primary Application | Histological stain for amyloid | Histological stain for amyloid | Histological stain for collagen and amyloid |

| Color of Stained Amyloid | Red | Deep pink to red | Bright red |

| Key Staining Feature | Expected to show birefringence | Apple-green birefringence under polarized light | Intense red staining, also shows birefringence |

| Solubility | Soluble in water | Soluble in water and ethanol | Soluble in water |

Experimental Protocols

This protocol is a general guideline for staining amyloid plaques in paraffin-embedded brain tissue sections using this compound. Optimization for specific tissues and applications may be necessary.

Materials and Reagents

-

This compound

-

Paraffin-embedded brain tissue sections (5-10 µm thick)

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%)

-

Distilled water

-

Alkaline sodium chloride solution (Saturated NaCl in 80% ethanol with 1% NaOH)

-

This compound Staining Solution (0.1% w/v in alkaline sodium chloride solution)

-

Mayer's Hematoxylin (for counterstaining)

-

Bluing reagent (e.g., Scott's tap water substitute)

-

Resinous mounting medium

Staining Protocol

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate sections through 95%, 80%, and 70% ethanol for 3 minutes each.

-

Rinse gently in running tap water for 5 minutes.

-

-

Alkaline Treatment:

-

Place slides in the alkaline sodium chloride solution for 20 minutes. This step helps to reduce background staining.

-

-

This compound Staining:

-

Transfer slides directly to the 0.1% this compound staining solution.

-

Incubate for 20-60 minutes. The optimal staining time may need to be determined empirically.

-

-

Dehydration:

-

Dehydrate rapidly through graded ethanols (95% and 100%), two changes of 3 minutes each.

-

-

Clearing and Mounting:

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a resinous mounting medium.

-

Expected Results

-

Amyloid Plaques: Red to deep red under bright-field microscopy. Under polarized light, dense amyloid deposits should exhibit birefringence.

-

Nuclei: Blue (if counterstained with hematoxylin).

-

Background: Pale pink or colorless.

Mandatory Visualizations

Caption: Experimental workflow for this compound staining of amyloid plaques.

Caption: Binding mechanism of this compound to amyloid fibrils.

References

Picrosirius Red Staining Protocol for Collagen Visualization Using Direct Red 80

Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Picrosirius Red (PSR) staining is a highly specific and widely used histochemical technique for the visualization and quantification of collagen fibers in tissue sections.[1] This method, developed by Dr. Luiz Carlos U. Junqueira, utilizes the unique properties of the elongated anionic dye, Sirius Red F3B (also known as Direct Red 80), in combination with picric acid.[2] The long, planar dye molecules align with the parallel, highly ordered structure of collagen fibrils. This alignment dramatically enhances collagen's natural birefringence when viewed under polarized light, allowing for detailed qualitative and quantitative analysis.[1]

Under bright-field microscopy, collagen fibers appear red against a pale yellow background. However, the true power of this technique is revealed with polarized light microscopy, which allows for the differentiation of collagen fiber thickness and density. Thicker, more densely packed collagen fibers (often Type I) exhibit a yellow to orange-red birefringence, while thinner, less organized fibers (such as Type III or reticular fibers) appear green. This makes PSR staining an invaluable tool in fibrosis research, pathology, and studies of tissue remodeling and wound healing.

Mechanism of Action

The staining mechanism relies on the strong, non-covalent interactions between the sulfonic acid groups of the Direct Red 80 dye molecules and the basic amino acid residues (like lysine and hydroxylysine) of collagen. The picric acid serves a dual purpose: it provides the necessary acidic pH to optimize the binding and also acts as a counterstain for non-collagenous components, reducing background staining and thereby increasing specificity. The parallel alignment of the dye molecules along the collagen fibers is the key to the enhanced birefringence, which is not observed with other tissue components.

Experimental Protocols

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Required Materials and Reagents

-

Sirius Red F3B (Direct Red 80, C.I. 35782)

-

Saturated Aqueous Picric Acid Solution (approx. 1.3% in dH₂O)

-

Weigert's Iron Hematoxylin (optional, for nuclear counterstaining)

-

Glacial Acetic Acid

-

Ethanol (70%, 95%, and 100%)

-

Xylene or xylene substitute

-

Resinous mounting medium

-

Distilled or deionized water (dH₂O)

-

Coplin jars or staining dishes

-

Microscope slides

-

Coverslips

-

Light microscope with polarizing filters

Reagent Preparation

| Reagent | Preparation Instructions | Storage and Stability |

| Picrosirius Red Staining Solution (0.1% w/v) | Dissolve 0.1 g of Direct Red 80 in 100 mL of saturated aqueous picric acid solution. Mix well. | Store at room temperature in a dark, tightly sealed bottle. The solution is stable for several months to years. |

| Acidified Water (Rinse Solution) | Add 0.5 mL of glacial acetic acid to 100 mL of distilled water (0.5% v/v). | Store at room temperature. |

| Weigert's Iron Hematoxylin (Optional) | Prepare fresh by mixing equal parts of Solution A and Solution B according to the manufacturer's instructions. | Prepare fresh before use. |

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes, 5 minutes each.

-

Immerse in 100% ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% ethanol: 1 change, 3 minutes.

-

Immerse in 70% ethanol: 1 change, 3 minutes.

-

Rinse well in distilled water.

-

-

Nuclear Counterstaining (Optional):

-

Stain in freshly prepared Weigert's iron hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

-

Picrosirius Red Staining:

-

Immerse slides in the Picrosirius Red staining solution for 60 minutes. This time allows for equilibrium staining and should not be shortened.

-

-

Washing:

-

Briefly rinse the slides in two changes of acidified water. This step is critical to remove excess picric acid without destaining the collagen.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through 3 changes of 100% ethanol.

-

Clear in xylene: 2 changes, 3-5 minutes each.

-

Mount with a resinous mounting medium and apply a coverslip.

-

Data Presentation and Visualization

Expected Results

-

Bright-field Microscopy: Collagen fibers will appear red, nuclei (if counterstained) will be black or dark blue, and the background cytoplasm will be pale yellow.

-

Polarized Light Microscopy: Against a dark background, collagen fibers will be brightly birefringent. Thicker fibers will appear yellow, orange, or red, while thinner and reticular fibers will appear green. It is important to rotate the specimen to visualize all fibers, as their visibility is dependent on their orientation relative to the polarizing filters.

Quantitative Parameters Summary

The following table summarizes the key quantitative aspects of the protocol.

| Parameter | Value | Purpose |

| Tissue Section Thickness | 5-10 µm | Optimal for light penetration and visualization. |

| Direct Red 80 Concentration | 0.1% (w/v) | Standard concentration for effective collagen staining. |

| Staining Incubation Time | 60 minutes | Ensures equilibrium staining for reproducible results. |

| Rinse Solution | 0.5% Acetic Acid | Removes background staining while preserving collagen staining. |

| pH of Staining Solution | Acidic (pH ~2) | The low pH provided by picric acid is crucial for specific binding to collagen. |

Visualizations

Below are diagrams illustrating the experimental workflow and the staining mechanism.

Caption: Experimental workflow for Picrosirius Red staining.

Caption: Mechanism of Picrosirius Red staining of collagen.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Staining | Staining time too short. | Ensure staining time is at least 60 minutes. |

| Old or improperly prepared staining solution. | Prepare fresh Picrosirius Red solution. | |

| Over-washing after staining. | Rinse briefly in acidified water; do not use prolonged washes or plain water which can remove the dye. | |

| High Background Staining | Inadequate rinsing. | Ensure two changes of acidified water are used to remove unbound dye and picric acid. |

| Fixation artifact. | Ensure tissue is adequately fixed, preferably in neutral buffered formalin. | |

| Nuclear Staining is Weak or Absent (if performed) | Picric acid destaining effect. | Ensure nuclear staining with Weigert's hematoxylin is sufficiently intense before PSR staining. |

| Use of aluminum hematoxylin. | Switch to an iron hematoxylin like Weigert's, which is more resistant to acid destaining. |

References

Application Notes: Visualizing Collagen Fibers with Polarized Light Microscopy

Introduction

Collagen, the most abundant protein in vertebrates, is a critical component of the extracellular matrix (ECM), providing structural support to tissues. The organization and density of collagen fibers are often altered in various pathological conditions, including fibrosis, cancer, and wound healing.[1] Polarized light microscopy (PLM) is a powerful and widely used technique to visualize and quantify the architecture of collagen fibers in histological sections.[2][3] This method leverages the intrinsic birefringence of collagen molecules, a property that is significantly enhanced by Picrosirius Red (PSR) staining.[4] The PSR-polarization method is a cost-effective, highly specific, and robust technique for assessing collagen organization, making it an invaluable tool in histology, pathology, and drug development research.

Under polarized light, PSR-stained collagen fibers appear brightly colored against a dark background. The specific interference color is dependent on the thickness and packing density of the fibers. This allows for a semi-quantitative assessment of collagen maturity and organization, providing insights into tissue remodeling and disease progression.

Principle of the Method

The Picrosirius-polarization method relies on two key principles:

-

Selective Staining : The Picrosirius Red solution contains Sirius Red F3B, a long, anionic dye molecule, dissolved in picric acid. The picric acid suppresses the staining of non-collagenous components, while the sulphonic acid groups of the Sirius Red dye bind specifically to the basic amino acid residues of collagen molecules, aligning parallel to the fiber's long axis.

-

Birefringence Enhancement : Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. Collagen fibers naturally exhibit birefringence due to their highly ordered, quasi-crystalline structure. The aligned binding of the PSR dye molecules significantly enhances this natural birefringence, making even very thin collagen fibers detectable with polarized light.

When the stained section is viewed between two crossed polarizing filters (a polarizer and an analyzer), the birefringent collagen fibers rotate the plane of polarized light, allowing it to pass through the analyzer. This results in the fibers appearing bright against a dark, non-birefringent background.

Experimental Protocols

This section provides a detailed methodology for the preparation, staining, and imaging of tissue sections for collagen fiber visualization.

Protocol 1: Picrosirius Red Staining for Paraffin-Embedded Sections

This protocol is suitable for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

A. Reagent Preparation

| Reagent | Composition | Preparation Instructions |

| Picro-Sirius Red Solution | 0.1g Sirius Red F3B (Direct Red 80) in 100 mL saturated aqueous picric acid. | Dissolve Sirius Red powder in the picric acid solution. Mix well. Store at room temperature in a dark bottle. The solution is stable for months. |

| Weigert's Iron Hematoxylin (Optional) | Solution A: 1g Hematoxylin in 100mL 95% Ethanol. Solution B: 4mL 29% Ferric Chloride in 95mL distilled water + 1mL conc. HCl. | For use, mix equal parts of Solution A and B. Prepare fresh. This step is for nuclear counterstaining. |

| Acidified Water | 0.5 mL glacial acetic acid in 100 mL distilled water. | Add acid to water and mix. Store at room temperature. |

B. Staining Procedure

-

Deparaffinization and Rehydration:

-

Xylene: 2 changes, 5 minutes each.

-

100% Ethanol: 2 changes, 3 minutes each.

-

95% Ethanol: 1 change, 3 minutes.

-

70% Ethanol: 1 change, 3 minutes.

-

Distilled water: Rinse well.

-

-

Nuclear Staining (Optional):

-

Stain nuclei with freshly mixed Weigert's hematoxylin for 8-10 minutes.

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

-

Picrosirius Red Staining:

-

Completely cover the tissue section with Picro-Sirius Red solution and incubate for 60 minutes at room temperature. This long incubation ensures equilibrium staining.

-

-

Rinsing:

-

Briefly rinse the slides in two changes of acidified water. This step removes non-specifically bound picric acid.

-

-

Dehydration:

-

Dehydrate the sections rapidly in three changes of 100% ethanol. Prolonged exposure to ethanol can cause the stain to fade.

-

Physically remove excess water by shaking the slide before dehydration to improve consistency.

-

-

Clearing and Mounting:

-

Clear in two changes of xylene, 5 minutes each.

-

Mount coverslip using a synthetic resinous medium.

-

Protocol 2: Polarized Light Microscopy and Image Capture

A. Microscope Setup

-

Microscope Components: A standard bright-field microscope can be adapted for polarized light imaging by installing two polarizing filters: a "polarizer" and an "analyzer".

-

The polarizer is placed in the light path before the specimen (typically below the condenser).

-

The analyzer is placed in the light path after the objective lens (typically in the microscope head or an intermediate tube).

-

-

Achieving Crossed Polarization:

-

Begin with the analyzer removed or rotated to the "bright" position. Focus on the specimen using bright-field illumination.

-

Insert the analyzer and rotate it until the background of the image is maximally dark (extinction). This position is known as "crossed polars" or "crossed Nicols". In this configuration, only birefringent structures will be visible.

-

Ensure the condenser and aperture diaphragms are fully open to maximize light throughput.

-

B. Image Capture

-

Light Source: Use a bright, white light source. A 100W halogen lamp or a high-color-rendering LED is recommended to accurately capture the interference colors.

-

Image Acquisition: Capture images using a color camera. It is crucial to set the white balance correctly to ensure true color representation.

-

Full Birefringence Capture: Since fibers aligned parallel to the polarizer or analyzer axes will appear dark (extinguished), it may be necessary to rotate the stage to visualize all collagen fibers within a field of view. Alternatively, using a circularly polarized light setup can circumvent this issue, though it may not produce a completely black background.

Data Presentation and Interpretation

Quantitative Data Summary